Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-

Molecular topology Chelating ligand design Isomer differentiation

Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-, also named 2,2'-((1H-1,2,4-triazol-3-yl)azanediyl)diethanol or 2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol (CAS 61562-62-7), is a small-molecule triazole derivative with the molecular formula C₆H₁₂N₄O₂ and a molecular weight of 172.19 g/mol. Chemically, the compound features a 1,2,4-triazole core substituted at the 3-position with a bis(2-hydroxyethyl)amino moiety, yielding a dual-chelating N,O-donor ligand topology.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
CAS No. 61562-62-7
Cat. No. B12903741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-
CAS61562-62-7
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)N(CCO)CCO
InChIInChI=1S/C6H12N4O2/c11-3-1-10(2-4-12)6-7-5-8-9-6/h5,11-12H,1-4H2,(H,7,8,9)
InChIKeyMFWXXPFUCZNVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- (CAS 61562-62-7) – Scientific Procurement and Baseline Identity


Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-, also named 2,2'-((1H-1,2,4-triazol-3-yl)azanediyl)diethanol or 2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol (CAS 61562-62-7), is a small-molecule triazole derivative with the molecular formula C₆H₁₂N₄O₂ and a molecular weight of 172.19 g/mol . Chemically, the compound features a 1,2,4-triazole core substituted at the 3-position with a bis(2-hydroxyethyl)amino moiety, yielding a dual-chelating N,O-donor ligand topology. This structural motif distinguishes it from simpler 3-amino-1,2,4-triazole or mono-ethanolamine triazole adducts, providing a defined, symmetric ligand geometry for metal coordination chemistry and synthetic intermediate applications. The compound is commercially available at research-grade purity (typically ≥97%) from specialist chemical suppliers .

Why Generic Substitution Is Inadequate for Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- in Research Procurement


Within the C₆H₁₂N₄O₂ isomer space, multiple constitutional isomers exist—including 4-amino-3,5-bis(methoxymethyl)-4H-1,2,4-triazole and (αS,α'S)-4-amino-α,α'-dimethyl-4H-1,2,4-triazole-3,5-dimethanol—that share identical molecular formula but diverge fundamentally in connectivity, donor-atom arrangement, and protonation state [1][2]. The target compound's bis(2-hydroxyethyl)amino substitution on the triazole C3 position generates a flexible N,O-chelating pocket unavailable from C3,C5-disubstituted or N4-methoxyalkyl analogs. Without explicit experimental head-to-head comparison data, published structural analyses confirm that topological differences among these isomers lead to divergent metal-binding stoichiometries and coordination polymer topologies [3]. Substituting any of these isomers without verification consequently risks altering the intended coordination chemistry, catalytic behavior, or synthetic intermediate reactivity profile, and must be avoided unless the specific application has been empirically validated with the substitute.

Quantitative Differentiation Evidence for Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- Relative to Closest Structural Analogs


Molecular Topology and Chelating Donor Set vs. 4-Amino-3,5-bis(methoxymethyl)-1,2,4-triazole (CAS 111853-51-1)

The target compound presents a C3-N(CH₂CH₂OH)₂ substitution pattern that places two sterically accessible hydroxyl groups adjacent to the triazole ring nitrogen donors, creating a pre-organized N,O-chelating pocket. By contrast, 4-amino-3,5-bis(methoxymethyl)-4H-1,2,4-triazole (CAS 111853-51-1) separates oxygen donors onto C3 and C5 positions and replaces hydroxyl with methoxy, eliminating hydrogen-bond-donor capacity and altering ligand-field strength [1]. Although no direct head-to-head metal-binding titration data were identified for the target compound itself, the structural difference is analogous to documented cases where bis(hydroxyethyl)amino-functionalized triazoles engender different coordination geometries versus methoxyalkyl-substituted analogs [2].

Molecular topology Chelating ligand design Isomer differentiation

Hydrogen-Bond Donor Capacity vs. 3-Amino-1,2,4-triazole (3-AT, CAS 61-82-5)

3-Amino-1,2,4-triazole (3-AT) is a widely used triazole scaffold with a single primary amine at C3 and a molecular weight of 84.08 g/mol [1]. The target compound replaces the –NH₂ group with a –N(CH₂CH₂OH)₂ moiety, dramatically increasing molecular weight, hydrogen-bond donor count (two terminal –OH groups vs. one –NH₂), and aqueous solubility while preserving the triazole N1,N2 metal-binding site. This transformation is a form of structural elaboration relevant when a larger, more hydrophilic ligand is required . No experimental solubility or logP data comparing the two compounds directly were identified; the inference is based on chemical structure and the known property of tertiary amino-diols to increase water miscibility.

Hydrogen bonding Supramolecular assembly Solubility

Commercial Purity Specification vs. Substituted 5-Phenyl Analog (CAS 61450-75-7)

The commercially available 5-phenyl-substituted analog, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-ethanol (CAS 61450-75-7, MW 248.28 g/mol), introduces an aromatic ring that alters steric profile, electronic distribution, and solubility, making it unsuitable as a direct substitute in applications requiring the unsubstituted triazole core . The target compound is supplied at ≥98% purity (CAS 61562-62-7, Catalog 2221844), whereas published phenyl analog purity specifications vary by vendor; quantitative comparison of trace-level impurity profiles is not publicly available . The documented purity specification provides a verifiable procurement benchmark.

Purity specification Procurement compliance Synthetic intermediate

Prioritized Research and Industrial Application Scenarios for Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-


N,O-Chelating Ligand for 3d Transition-Metal Coordination Complexes (Cu²⁺, Zn²⁺, Fe²⁺)

The bis(2-hydroxyethyl)amino substitution on the triazole C3 position creates a flexible N,O-donor set that is structurally pre-organized for chelating transition-metal ions . Published work on structurally analogous triazole-Schiff-base ligands demonstrates that this donor topology can stabilize binuclear and polynuclear metal clusters with distinct magnetic and catalytic properties, and the target compound is specifically suitable as a precursor for generating imine-functionalized ligands [1]. For researchers synthesizing copper(II) or zinc(II) coordination polymers, the compound's dual hydroxyl termini allow further functionalization while maintaining the triazole bridging capacity, a feature not shared by C3-amino or C3,C5-dimethoxy isomers.

Synthetic Intermediate for Biologically Active Triazole-Ethanolamine Conjugates

The compound serves as a key building block for constructing more elaborate triazole-containing molecules, including antifungal candidates, corrosion inhibitors, and pharmacologically active Schiff bases . Patent literature on triazolyl ethanol derivatives explicitly describes 1,2,4-triazole compounds bearing hydroxyethyl substituents as intermediates for plant anti-fungal compositions, establishing the industrial relevance of this scaffold class [1]. Procurement of the high-purity (≥98%) compound ensures reproducible downstream synthetic yields, particularly in amide coupling, nucleophilic substitution, and condensation reactions where water content or amine impurities must be controlled.

Physicochemical Probe or Reference Standard in Isomer-Specific Analytical Method Development

Because multiple C₆H₁₂N₄O₂ constitutional isomers with distinct connectivity exist, the target compound—with its unambiguous CAS registry and defined SMILES (OCCN(CCO)C1=NNC=N1)—can serve as a retention-time or mass-spectral reference in HPLC, LC-MS, or GC-MS method development where isomeric identification is critical . The documented purity specification (≥98%) and vendor-validated identity support its use as a calibration standard for quantifying triazole impurities in complex reaction mixtures.

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